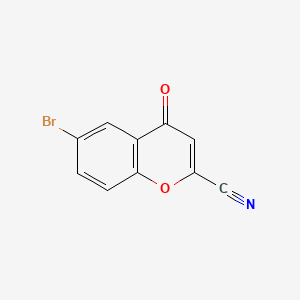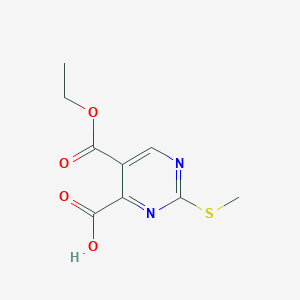
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group and a piperidinyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the piperidinyl group: This step involves the reaction of piperidine with an intermediate compound.
Formation of the propanol backbone: The final step involves the formation of the propanol backbone through a series of reactions, such as reduction or substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Controlled reaction conditions: Temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Different alcohols or amines.
Substitution products: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-(Cyclopropylamino)-3-(piperidin-2-yl)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
3-(cyclopropylamino)-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-6-11(13-9-4-5-9)10-3-1-2-7-12-10/h9-14H,1-8H2 |
InChI-Schlüssel |
SZDZGMXYLYRBTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(CCO)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)







![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
